3-Furaldehyde dimethyl acetal

Description

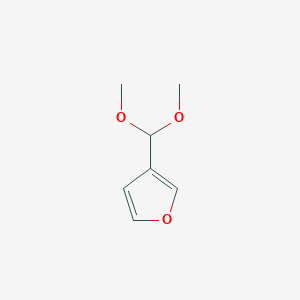

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-8-7(9-2)6-3-4-10-5-6/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUETZVIRNLYYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=COC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Furaldehyde Dimethyl Acetal

Direct Acetalization Routes to 3-Furaldehyde (B129913) Dimethyl Acetal (B89532)

Direct acetalization of 3-furaldehyde with methanol (B129727) is the most common approach to forming 3-furaldehyde dimethyl acetal. This reversible reaction requires a catalyst to proceed at a practical rate and methods to remove the water byproduct to drive the equilibrium toward the product. organic-chemistry.org The choice of catalyst is critical and defines the specific synthetic approach.

Brønsted Acid-Catalyzed Synthetic Approaches

Traditionally, the formation of acetals is accomplished using homogeneous Brønsted acid catalysts such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). mdpi.comacs.orgorganic-chemistry.org These protic acids accelerate the reaction by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. While effective, these conventional catalysts are often corrosive, difficult to separate from the reaction mixture, and can be incompatible with acid-sensitive functional groups elsewhere in the substrate. acs.org For instance, p-toluenesulfonic acid has been effectively used in the acetalization of the related compound furfural (B47365) with polyvinyl alcohol and glycerol. mdpi.com A highly efficient method using as little as 0.1 mol % hydrochloric acid in methanol has been demonstrated for a wide variety of aldehydes, including heteroaromatic aldehydes like 2-furaldehyde, achieving excellent yields at ambient temperatures. acs.org

Lewis Acid-Catalyzed Synthetic Approaches

Lewis acids offer an alternative catalytic pathway for acetal formation, often under milder and more selective conditions. organic-chemistry.org Catalysts such as tin(II) chloride (SnCl₂), erbium triflate (Er(OTf)₃), and various other metal triflates coordinate to the carbonyl oxygen, activating the aldehyde toward nucleophilic attack. researchgate.netorganic-chemistry.org A notable advantage is that many Lewis acids are water-tolerant, simplifying reaction conditions. researchgate.net For example, SnCl₂ has been reported as a highly active and selective catalyst for the acetalization of furfural with various alcohols at room temperature, allowing for easy recovery and reuse of the catalyst. researchgate.net Studies combining Lewis and Brønsted acidity have shown that a synergistic effect can lead to high conversions of carbonyl compounds to acetals. rsc.orgcardiff.ac.uk In the synthesis of furfural diethyl acetal, NiAl-NO₃-LDH, a Lewis acidic catalyst, achieved a 78.5% conversion of furfural with nearly 100% selectivity to the acetal. researchgate.net

Heterogeneous Catalysis for Efficient Acetal Formation

The use of solid acid catalysts represents a significant advancement in acetal synthesis, aligning with principles of green and sustainable chemistry. cardiff.ac.ukacs.org These catalysts, which exist in a different phase from the reaction mixture, are easily separated by filtration, are often reusable, and can reduce corrosive waste streams. cardiff.ac.ukacs.orgleapchem.com

Nanoporous aluminosilicates, such as ZSM-5 and Al-SBA-15, have proven to be highly effective for the acetalization of furaldehydes. cardiff.ac.ukresearchgate.netpsu.edu These materials possess both Brønsted and Lewis acid sites, the combination of which is reported to be ideal for high conversions. cardiff.ac.uk Research has shown that nanoporous aluminosilicate (B74896) materials can efficiently catalyze the formation of furaldehyde dimethyl acetal from methanol in high yields and short reaction times, even when using crude furaldehyde. cardiff.ac.ukacs.org The pore structure and the strength of the Brønsted acid sites are identified as crucial factors for achieving high conversion rates. researchgate.net Similarly, metal-organic frameworks (MOFs) modified to contain strong acid sites have been successfully employed. mdpi.com

Table 1: Performance of Various Heterogeneous Catalysts in Furaldehyde Acetalization

| Catalyst | Aldehyde | Alcohol | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Source(s) |

|---|---|---|---|---|---|---|---|

| Al-13-(3.18) | Furaldehyde | Methanol | 60 | 1 | High | High | cardiff.ac.uk |

| NiAl-NO₃-LDH | Furfural | Ethanol (B145695) | N/A | 0.5 | 78.5 | ~100 | researchgate.net |

| MCS (MIL-101(Cr)) | Furfural | Methanol | 60 | 0.5 | >99 | >99 | mdpi.com |

Note: "Furaldehyde" in some sources may refer to 2-furaldehyde, but the catalytic principles are broadly applicable.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be viewed through the lens of green chemistry, which emphasizes waste prevention, the use of renewable feedstocks, and the deployment of catalytic reagents. leapchem.comresearchgate.net 3-Furaldehyde itself can be derived from biomass, making it a renewable platform chemical. leapchem.com

Key green chemistry advancements in its acetalization include:

Use of Heterogeneous Catalysts: As detailed above, recyclable solid acids like aluminosilicates minimize waste and avoid corrosive, difficult-to-remove homogeneous catalysts. cardiff.ac.ukacs.org

Solvent-Free or Greener Solvents: Some protocols have been developed to run under solvent-free conditions, significantly reducing the environmental factor (E-factor) of the process. psu.eduacs.org When solvents are necessary, the use of bio-based options like 2-methyltetrahydrofuran (B130290) further enhances the sustainability of the reaction. acs.org

Energy Efficiency: Many modern catalytic methods, particularly those using highly active Lewis acids or heterogeneous catalysts, can operate at lower temperatures (including room temperature) and shorter reaction times, reducing energy consumption. researchgate.netcardiff.ac.ukmdpi.com

Solvent Effects and Reaction Engineering for Optimized Yields

The choice of solvent and the optimization of reaction parameters are critical for maximizing the yield and selectivity of this compound. The solvent can significantly influence reaction outcomes. iith.ac.in Protic solvents, such as the reagent alcohol itself (methanol), are often used. cardiff.ac.uk However, in related reactions with other alcohols like ethanol or propanol, the solvent can participate in side reactions, leading to the formation of undesired ether byproducts. scielo.org.coul.ie Aprotic solvents, such as toluene, may be used to improve selectivity toward the desired acetal by preventing such side reactions. scielo.org.coul.ie

Reaction engineering involves the systematic optimization of key parameters:

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions or catalyst degradation. Studies have shown that optimal temperatures can lead to high conversions in short times, such as 60°C for aluminosilicate catalysts. cardiff.ac.uk

Catalyst Loading: The amount of catalyst affects the reaction rate. However, beyond a certain point, increasing the catalyst loading may not significantly improve conversion and can be uneconomical. cardiff.ac.ukpsu.edu

Reactant Ratio: Using an excess of the alcohol (methanol) can help drive the reaction equilibrium towards the formation of the acetal, in accordance with Le Châtelier's principle. organic-chemistry.org

Tandem and One-Pot Protocols Involving In Situ Formation of this compound

Tandem or one-pot reactions, where multiple synthetic steps occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. clockss.orgresearchgate.net In this context, this compound can be generated in situ and immediately consumed in a subsequent transformation.

Table 2: Example of a Telescoped Acetalization/Transacetalization Protocol

| Step | Reactants | Catalyst | Conditions | Key Outcome | Source(s) |

|---|---|---|---|---|---|

| 1. Acetalization | Furaldehyde, Methanol | Al-13-(3.18) | 60°C | High conversion to furaldehyde dimethyl acetal | cardiff.ac.uk |

This strategy highlights the utility of this compound not just as a stable protected compound, but also as a reactive intermediate in efficient, multi-step synthetic sequences. researchgate.netcsic.es

Unintended Formation and Control of this compound in Related Reactions

The formation of furfural dimethyl acetal is a notable side reaction in several biorefining processes. It occurs when the aldehyde group of furfural reacts with an alcohol, typically methanol, under acidic conditions. worktribe.comacs.org This acetalization is a reversible reaction, but its formation can decrease the yield of desired products and complicate downstream processing. acs.org

The catalytic hydrogenation of furfural to produce valuable chemicals like furfuryl alcohol is a cornerstone of biorefining. csic.es However, when this process is carried out in alcohol solvents, the formation of the corresponding acetal is a common and often unquantified side reaction. worktribe.com

The use of protic solvents, especially methanol, can enhance furfural conversion rates but often leads to significant selectivity towards the formation of furfural dimethyl acetal. mdpi.com This acetalization is an acid-catalyzed process, and even trace amounts of acid can facilitate the reaction. worktribe.comacs.org The reaction is also strongly dependent on temperature; for instance, in studies using a Pt/γ-Al2O3 catalyst, acetal formation was observed to be highly temperature-dependent. worktribe.com Lowering the reaction temperature has been shown to suppress this side reaction effectively. worktribe.com

The choice of solvent plays a critical role in controlling acetal formation. While methanol and ethanol can lead to significant acetal by-product formation, using a solvent like n-butanol can minimize this issue. worktribe.com In some catalytic systems, the choice of solvent can dramatically shift selectivity. For example, with certain Pt-Cu bimetallic catalysts, the use of methanol resulted in furfural dimethyl acetal as a side product, which could be mitigated by altering the catalyst structure to prevent the activated aldehyde group from reacting with the solvent. core.ac.uk The addition of water to the reaction mixture can also hinder acetal formation by forcing the equilibrium back towards furfural. worktribe.com

| Catalyst | Solvent | Temperature (°C) | Furfural Conversion (%) | Furfuryl Alcohol Selectivity (%) | Acetal Selectivity (%) | Reference |

| Pt/γ-Al2O3 | Methanol | 70 | High | Lowered by acetal formation | Small amounts observed | worktribe.com |

| Pt/γ-Al2O3 | Ethanol | 70 | High | Lowered by acetal formation | Significant | worktribe.com |

| Pt/γ-Al2O3 | n-Butanol | 70 | High | High | Not detectable | worktribe.com |

| Pt/CeO2 | Methanol | 50 | ~80 | 99 | Low | worktribe.com |

| Pt-Re/TiO2-ZrO2 | Not specified | Not specified | High | 96 | 3 | mdpi.com |

| Pt-Fe/MWNT | Not specified | Not specified | High | 87 | 5 | mdpi.com |

This table illustrates the influence of solvent and temperature on the formation of furfural dimethyl acetal during furfural hydrogenation over various catalysts. Data is compiled from multiple research findings.

Furfural dimethyl acetal is also observed as a minor product during the catalytic conversion of biomass-derived sugars, such as glucose and pentoses, into valuable chemicals. rsc.org In these reactions, which are often catalyzed by tin-containing zeolites like Sn-Beta in a methanol solvent, the formation pathway is indirect. rsc.orgdtu.dk

The primary route involves the conversion of hexose (B10828440) (C6) sugars like glucose. A proposed mechanism suggests that glucose first undergoes a retro-aldol reaction to form smaller C2 and C3 sugars. rsc.org These smaller sugars can then participate in an aldol (B89426) reaction to create C5 sugars (pentoses). rsc.org These pentoses, in turn, are dehydrated to form furfural. rsc.org Once furfural is present in the methanolic reaction mixture, it can react to form furfural dimethyl acetal. rsc.orgdtu.dk It has been confirmed that under these reaction conditions, the acetal is not formed from 5-(hydroxymethyl)furfural (HMF), another common sugar dehydration product. rsc.org

This pathway highlights a complex reaction network where product distribution is sensitive to reaction conditions and catalyst properties. rsc.org The dehydration of glucose to 3-deoxyglucosone (B13542) is another important competing pathway in these systems. rsc.org The formation of furfural dimethyl acetal, though typically in small amounts, is an indicator of the presence of furfural as an intermediate, which originates from the C5 sugar pool. rsc.orgresearchgate.net

| Feedstock | Catalyst | Solvent | Temperature (°C) | Key Products and Byproducts | Reference |

| Glucose | Sn-Beta | Methanol | 160 | Methyl glycosides, Methyl lactate, HMF, Furfural dimethyl acetal (trace) | rsc.org |

| Pentoses | Sn-Beta | Methanol | 140-180 | Methyl glycosides, Furfural, Furfural dimethyl acetal, DPM | dtu.dkresearchgate.net |

This table summarizes the conditions under which furfural dimethyl acetal is observed as a byproduct in the conversion of biomass-derived sugars.

Mechanistic Investigations of 3 Furaldehyde Dimethyl Acetal Formation and Reactivity

Elucidation of Acetalization Reaction Mechanisms

Protonation and Nucleophilic Attack Pathways

The generally accepted mechanism for acid-catalyzed acetal (B89532) formation begins with the protonation of the carbonyl oxygen of the aldehyde. acs.orgnih.gov This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the case of 3-furaldehyde (B129913) dimethyl acetal formation, the nucleophile is methanol (B129727).

The protonated carbonyl group is attacked by a molecule of methanol, leading to the formation of a tetrahedral intermediate. This is followed by a proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups, creating a good leaving group (water). The departure of water results in the formation of a resonance-stabilized carbocation, often referred to as an oxonium ion. nih.gov A second molecule of methanol then acts as a nucleophile, attacking this carbocation. Finally, deprotonation of the resulting species yields the stable dimethyl acetal.

Role of Hemiacetal Intermediates

Central to the acetalization mechanism is the formation of a hemiacetal intermediate. mdpi.comresearchgate.net After the initial nucleophilic attack of one molecule of methanol on the protonated carbonyl group of 3-furaldehyde, a hemiacetal is formed. This intermediate exists in equilibrium with the starting aldehyde and alcohol.

The hemiacetal itself can be protonated on its hydroxyl group, which is then eliminated as water to form the aforementioned oxonium ion. This ion is then attacked by a second molecule of methanol to form the full acetal. In some reaction pathways, particularly in oxidative esterification processes, the hemiacetal intermediate can be directly oxidized to an ester. mdpi.com However, for the formation of 3-furaldehyde dimethyl acetal, the pathway involving the conversion of the hemiacetal to the acetal is thermodynamically favored. mdpi.com

Kinetic Studies of this compound Synthesis

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. The formation of furfural (B47365) acetals has been shown to be influenced by various parameters, including catalyst type, temperature, and reactant concentrations.

For instance, studies on the acetalization of furfural with different alcohols have been conducted to understand the reaction kinetics. The Langmuir-Hinshelwood model has been successfully applied to fit the reaction rate data for the hydrogenation of furfural, a related process. csic.es In the context of this compound synthesis, kinetic investigations would involve monitoring the disappearance of the aldehyde and the appearance of the acetal over time under varying conditions.

One study on the oxidative esterification of furfural, which involves the formation of the dimethyl acetal as a byproduct, performed a kinetic profile by tracking conversion and selectivity over time. csic.es This highlights the importance of understanding the kinetics to control the desired reaction pathway. For the direct acetalization, the rate is typically dependent on the concentration of the acid catalyst, the aldehyde, and the alcohol.

Table 1: Kinetic Data for Acetalization Reactions

| Catalyst | Reactant | Product | Conversion (%) | Time (h) | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| MIL-101(Fe) | Furfural | Methyl-2-furoate/2-Furaldehyde dimethyl acetal | 69 | 1 | 60 | csic.es |

| Al-13-(3.18) | Furaldehyde | Furaldehyde dimethyl acetal | High | Short | - | cardiff.ac.uk |

| Sulfated Zirconia | Cyclohexanone | Cyclohexanone dimethyl acetal | 97 | 1 | Room Temp | researchgate.net |

This table presents a selection of kinetic data for various acetalization reactions to illustrate typical reaction conditions and outcomes. Data specific to this compound is limited in the provided search results.

Thermodynamic Analysis of Acetal Formation Equilibria

Acetal formation is a reversible reaction, and its equilibrium position is governed by thermodynamic principles. The reaction is typically driven to completion by removing the water formed as a byproduct, often through the use of a dehydrating agent or a Dean-Stark apparatus. organic-chemistry.org

The thermodynamics of furan (B31954) Diels-Alder reactions, which can be influenced by acetal functionality, have been studied, indicating that small changes in structure can significantly impact the reaction equilibrium. uu.nltudelft.nl For the formation of furfural diallyl acetal, the reaction was found to be significantly more exergonic compared to the corresponding ether, with an equilibrium constant (K) of approximately 10 in the temperature range of 80–100 °C. nih.gov This suggests that the formation of the acetal is thermodynamically favorable under these conditions.

In the absence of water removal, an equilibrium will be established between the reactants (3-furaldehyde and methanol) and the products (this compound and water). The equilibrium constant for this reaction would determine the maximum achievable yield under a given set of conditions.

Mechanistic Roles of Catalytic Species in Acetalization and Deacetalization

Catalysts play a pivotal role in both the formation (acetalization) and cleavage (deacetalization) of this compound. Acid catalysts are essential for accelerating the reaction, which is otherwise very slow.

Acetalization: Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, aluminosilicates) can catalyze acetalization. organic-chemistry.orgresearchgate.netmdpi.com

Brønsted acids work by protonating the carbonyl oxygen, as described in the mechanism section, thereby activating the aldehyde for nucleophilic attack. acs.orgnih.gov

Lewis acids function by coordinating to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. researchgate.net Some solid acid catalysts, like TiO2 supported on exfoliated montmorillonite, are proposed to have adjacent Brønsted and Lewis acid sites that work synergistically to activate both the furfural and the alcohol. researchgate.net Nanoporous aluminosilicate (B74896) materials have also been shown to be highly effective catalysts for the formation of furaldehyde dimethyl acetal. cardiff.ac.uk

Deacetalization: Deacetalization is the reverse of acetalization and is also catalyzed by acids, typically in the presence of excess water. The mechanism follows the reverse pathway of acetal formation. Protonation of one of the ether oxygens of the acetal leads to the elimination of a molecule of methanol, forming an oxonium ion. This ion is then attacked by water, and subsequent proton transfers regenerate the aldehyde and a second molecule of methanol.

Bifunctional catalysts with both acidic and basic sites have been developed for tandem reactions involving deacetalization followed by other transformations, such as Knoevenagel condensation. acs.orgnih.gov In these systems, the acidic sites catalyze the deacetalization, and the basic sites catalyze the subsequent reaction.

Table 2: Catalysts Used in Acetalization and Related Reactions

| Catalyst Type | Specific Example | Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Homogeneous Brønsted Acid | p-Toluenesulfonic acid | Furfural acetalization | Standard acid catalyst | mdpi.com |

| Homogeneous Lewis Acid | Zinc Chloride | Furfural acetalization with glycerol | Effective under solvent-free conditions | researchgate.net |

| Heterogeneous Solid Acid | Nanoporous Aluminosilicates | Furaldehyde dimethyl acetal formation | High yields, short reaction times | cardiff.ac.uk |

| Heterogeneous Solid Acid | Sulfated Zirconia | Carbonyl protection | Highly efficient for acetal/ketal formation | researchgate.net |

| Bifunctional Catalyst | Pd@HPW@HP-UiO-66-NH2 | Deacetalization-Knoevenagel-Hydrogenation | Acid, basic, and metal sites for tandem reactions | researchgate.net |

Reactivity and Transformational Chemistry of 3 Furaldehyde Dimethyl Acetal

Transacetalization Reactions of 3-Furaldehyde (B129913) Dimethyl Acetal (B89532)

Transacetalization is a thermodynamically and kinetically favored method for the conversion of acyclic acetals, such as 3-furaldehyde dimethyl acetal, into other acetals, particularly cyclic ones, by reaction with diols or polyols. This process is often preferred over the direct acetalization of the aldehyde due to milder reaction conditions and often higher yields, especially with sensitive substrates. The reaction is typically acid-catalyzed and involves the exchange of the methoxy groups of the dimethyl acetal for the hydroxyl groups of the diol or polyol, releasing methanol (B129727) as a byproduct.

The reaction of this compound with 1,2-diols (like ethylene glycol) and 1,3-diols (like propane-1,3-diol) or polyols such as glycerol provides a direct route to the corresponding five-membered cyclic acetals (1,3-dioxolanes) and six-membered cyclic acetals (1,3-dioxanes), respectively. These cyclic acetals are valuable as protected forms of the aldehyde, as intermediates in the synthesis of fine chemicals, and have been explored as potential biofuel additives.

The reaction with glycerol is of particular interest due to the biorenewable nature of this polyol. The acetalization of the furan-based aldehyde with glycerol yields a mixture of five- and six-membered cyclic acetals. The ratio of these products can be influenced by the reaction conditions and the catalyst used.

Table 1: Transacetalization of in situ generated this compound with Glycerol This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst | Diol | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Nanoporous Aluminosilicate (B74896) | Glycerol | 2-(Furan-3-yl)-1,3-dioxan-5-ol and (2-(Furan-3-yl)-1,3-dioxolan-4-yl)methanol | High | cardiff.ac.uk |

| Metal Phosphomolybdate | Glycerol | 2-(Furan-3-yl)-1,3-dioxan-5-ol and (2-(Furan-3-yl)-1,3-dioxolan-4-yl)methanol | >90 (selectivity) | mdpi.com |

The scope of the transacetalization reaction of this compound extends to a variety of diols and polyols. Simple diols such as ethylene glycol and propane-1,3-diol react readily under acidic conditions to afford the corresponding 1,3-dioxolane and 1,3-dioxane derivatives. The reaction is generally efficient for the protection of the aldehyde functionality.

However, the reaction can have limitations. Steric hindrance in the diol can significantly reduce the reaction rate and yield. For example, more substituted diols may react more sluggishly. The presence of other acid-sensitive functional groups in the diol can also be a limiting factor, although the mild acidic conditions often employed for transacetalization can sometimes mitigate this issue.

In the context of polyols, such as glycerol, the reaction can lead to a mixture of products, including five- and six-membered rings, as well as isomers depending on which hydroxyl groups of the polyol participate in the reaction. The separation of these isomers can be challenging. The choice of catalyst can play a crucial role in controlling the selectivity of the reaction. While heterogeneous acid catalysts like nanoporous aluminosilicates have shown high activity, other catalysts such as metal phosphomolybdates have also been effectively employed for the acetalization of furfural (B47365) with glycerol mdpi.com. The reaction conditions, including temperature, solvent, and the molar ratio of reactants, can also be optimized to favor the formation of a particular cyclic acetal.

Diels-Alder Cycloaddition Reactions of this compound Derivatives

The furan (B31954) ring in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool for the construction of six-membered rings and has been widely used in the synthesis of complex molecules. As mentioned earlier, the conversion of the electron-withdrawing aldehyde group to an acetal is crucial for enhancing the reactivity of the furan ring as a diene. The acetal group is less deactivating, making the furan more electron-rich and thus a better diene for reaction with electron-deficient dienophiles.

In intermolecular Diels-Alder reactions, this compound reacts with a separate dienophile molecule. A variety of dienophiles can be employed, leading to a wide range of oxabicyclic products. The reaction of furanic acetals with cyclic dienophiles, such as N-methylmaleimide, has been reported to predominantly form the endo adduct under kinetic control nih.gov.

With acyclic, mono-substituted dienophiles like methyl vinyl ketone, methyl acrylate, and acrolein, the reaction of a furanic dioxolane acetal resulted in a mixture of regio- and stereoisomers, with a preference for meta regioselectivity and endo stereoselectivity nih.gov. However, the selectivity can be poor in some cases. For instance, the reaction with acrylonitrile often shows low selectivity, even with the use of Lewis acid catalysts nih.gov. The use of a zinc chloride catalyst with an ethylthioacetal derivative and acrylonitrile did lead to high ortho (91%) and moderate endo selectivity nih.gov.

Table 2: Intermolecular Diels-Alder Reactions of Furanic Acetals This table is interactive. Users can sort columns by clicking on the headers.

| Furanic Acetal | Dienophile | Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(furan-2-yl)-1,3-dioxolane | N-Methylmaleimide | - | Predominantly endo | - | nih.gov |

| 2-(furan-2-yl)-1,3-dioxolane | Methyl vinyl ketone | 60 °C | Predominantly meta, endo | - | nih.gov |

| 2-(furan-2-yl)-1,3-dioxolane | Methyl acrylate | 60 °C | Predominantly meta, endo | - | nih.gov |

| 2-(furan-2-yl)-1,3-dioxolane | Acrolein | 60 °C | Predominantly meta, endo | - | nih.gov |

| 2-(furan-2-yl)-1,3-dioxolane | Acrylonitrile | Lewis acid catalyst | Poor | - | nih.gov |

| 2-(furan-2-yl)-CH(SEt)₂ | Acrylonitrile | ZnCl₂, 30 °C | ortho (91%), moderate endo | - | nih.gov |

The intramolecular Diels-Alder (IMDA) reaction of substrates containing both a furan ring and a dienophile tethered together is a highly effective strategy for the synthesis of complex, fused polycyclic systems. In the context of this compound, this would involve modifying the acetal to include a dienophilic moiety or attaching a dienophile-containing side chain to the furan ring.

These reactions are often characterized by high stereoselectivity, as the conformational constraints of the tethering chain favor specific transition states. The formation of adducts where the side arm is oriented syn with respect to the oxygen bridge is commonly observed. The diastereoselectivity is often controlled by the preference for the substituents on the newly formed six-membered ring to adopt an equatorial orientation scispace.com. Lewis acids, such as methylaluminum dichloride, can be effective in promoting these reactions, particularly for substrates with substituted dienophiles scispace.com.

The outcome of Diels-Alder reactions is governed by principles of regioselectivity and diastereoselectivity.

Regioselectivity in the reaction of a substituted furan like this compound with an unsymmetrical dienophile refers to the orientation of the dienophile relative to the furan ring, leading to different constitutional isomers, commonly referred to as ortho and meta adducts. The regioselectivity is influenced by a combination of electronic and steric factors. Theoretical calculations have suggested that for furanic acetals reacting with alkenes, charge interactions favor the formation of the ortho product, while steric hindrance promotes the meta product nih.gov. The observed predominant meta selectivity in reactions with dienophiles like methyl vinyl ketone and methyl acrylate suggests that steric factors may play a dominant role in these cases nih.gov.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of the Diels-Alder reaction, this is most commonly discussed in terms of endo versus exo selectivity. The endo adduct, where the substituent on the dienophile is oriented towards the diene system, is often the kinetically favored product due to secondary orbital interactions. Conversely, the exo adduct is typically the thermodynamically more stable product. For many Diels-Alder reactions involving furans, the reaction is reversible, which can lead to the erosion of the initial kinetic selectivity and the eventual formation of the more stable exo product. However, for reactions of furanic acetals with certain cyclic dienophiles, the endo adduct is the major product observed under kinetic control nih.gov. In intramolecular variants, the stereochemical outcome is often dictated by the geometry of the tether connecting the furan and the dienophile scispace.com.

Deacetalization and Regeneration of Aldehyde Functionality

The principal reaction of this compound is its conversion back to 3-furaldehyde. This deacetalization is crucial for unmasking the aldehyde functionality at a desired stage in a synthetic sequence. The stability of acetals allows them to withstand various reaction conditions, such as those involving nucleophiles, bases, and certain oxidizing and reducing agents organic-chemistry.org.

The most fundamental method for the cleavage of dimethyl acetals is acid-catalyzed hydrolysis rsc.org. The reaction is reversible and is typically driven to completion by the use of excess water in an organic solvent mixture rsc.org. The mechanism involves protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. Deprotonation of the resulting hemiacetal yields the final aldehyde product, 3-furaldehyde.

Commonly used acid catalysts include:

Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.

Solid acid catalysts like Amberlite IR-120, which can simplify product purification through simple filtration nih.gov.

The reaction is generally efficient, but the harsh acidic conditions can sometimes be incompatible with other acid-sensitive functional groups within a complex molecule.

In the synthesis of complex molecules, it is often necessary to deprotect an aldehyde in the presence of other sensitive groups. This requires mild and selective methods that avoid the use of strong acids. A variety of chemoselective methods have been developed for the cleavage of acetals, which are applicable to this compound. The furan ring itself is sensitive to strong acids, making these mild methods particularly relevant.

Several catalytic systems are known to effect this transformation under nearly neutral conditions. These methods often rely on Lewis acids or other specific reagents that can activate the acetal group selectively. The choice of reagent and conditions can allow for the deprotection of acetals even in the presence of other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers youtube.com.

| Catalyst/Reagent | Solvent | Conditions | Notes |

| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temperature | Mild, nearly neutral pH, attractive for multistep synthesis rsc.org. |

| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temperature | Efficient for acetals of conjugated aldehydes; features easy work-up and low toxicity youtube.com. |

| Iodine (I₂) | Acetone | Room Temperature | Fast, neutral conditions, and tolerates acid-sensitive groups including furyl moieties rsc.org. |

| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | A very gentle Lewis acid catalyst for cleaving acetals rsc.org. |

| Iron(III) chloride (FeCl₃) | Dichloromethane | Room Temperature | An inexpensive and efficient Lewis acid catalyst. |

Oxidative Transformations of this compound

The oxidative chemistry of this compound can target two main sites: the furan ring and the acetal-protected aldehyde group. While acetals are generally stable to many oxidants organic-chemistry.org, specific reagents or reaction conditions can lead to transformations.

Oxidation of the furan ring itself is a known process. For instance, furan derivatives can undergo oxidative dearomatization to yield highly functionalized products nih.govresearchgate.net. Reagents like hydrogen peroxide in the presence of a suitable catalyst can oxidize furans to produce maleic acid derivatives nih.gov. The presence of the dimethoxymethyl group at the 3-position would influence the regioselectivity and feasibility of such an oxidation.

Alternatively, the acetal group can be a precursor to an ester. In the oxidative esterification of furfural to methyl furoate, the formation of the dimethyl acetal is often a competing side reaction. However, under specific catalytic conditions, a hemiacetal intermediate, formed in equilibrium with the aldehyde and methanol, can be oxidized directly to the ester nih.gov. While this applies to the aldehyde, it suggests that under certain oxidative conditions in the presence of a base, this compound could potentially be converted to a furoate derivative, though this would likely proceed through regeneration of the aldehyde.

Cascade and Multicomponent Reactions Utilizing this compound

Dimethyl acetals are valuable substrates in cascade and multicomponent reactions (MCRs) where they serve as stable, slow-release sources of the corresponding aldehyde researchgate.net. The high reactivity and potential for self-polymerization of aldehydes like acetaldehyde can be mitigated by using their dimethyl acetal form, which generates the aldehyde in situ under the reaction conditions, typically with an acid catalyst researchgate.net.

This strategy is applicable to this compound. In a hypothetical multicomponent or cascade reaction, an acid catalyst would first slowly hydrolyze the acetal to release 3-furaldehyde. The low, steady concentration of the aldehyde would then allow it to react cleanly with other components in the mixture to build complex molecular architectures, minimizing side reactions acs.orgmdpi.com. For example, a process could involve the in situ deacetalization of this compound followed by a Knoevenagel condensation with an active methylene compound as part of a larger cascade beilstein-journals.org.

Furthermore, the acetal group can modify the electronic properties of the furan ring, influencing its reactivity in cycloaddition reactions. Acetalization reduces the electron-withdrawing character of the aldehyde group, making the furan ring more electron-rich and thus a more reactive diene in Diels-Alder reactions nih.gov. This allows this compound to potentially participate as the diene component in [4+2] cycloadditions with various dienophiles to construct oxabicyclic systems, which are versatile synthetic intermediates nih.gov.

| Reaction Type | Role of this compound | Potential Products |

| Acid-Catalyzed Cascade | In situ source of 3-furaldehyde | Complex heterocyclic or polycyclic structures |

| Multicomponent Reactions (MCRs) | Aldehyde surrogate | Highly functionalized single products from three or more reactants |

| Diels-Alder Cycloaddition | Diene | 7-oxanorbornene derivatives |

Catalysis in the Synthesis and Transformations of 3 Furaldehyde Dimethyl Acetal

Heterogeneous Catalytic Systems

Polymeric Acid Resins

Polymeric acid resins, particularly macroreticular polystyrene-based ion-exchange resins functionalized with sulfonic acid groups, serve as effective and reusable solid acid catalysts for acetalization reactions. arkat-usa.org Amberlyst-15 is a prominent example of such a catalyst, widely used in organic synthesis for its strong acidic nature, high surface area, and thermal stability. arkat-usa.orgresearchgate.net

In the context of synthesizing 3-Furaldehyde (B129913) dimethyl acetal (B89532), these resins function as a heterogeneous source of protons. The catalytic cycle begins with the protonation of the carbonyl oxygen of 3-furaldehyde by the sulfonic acid groups on the resin surface. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol (B129727). Subsequent steps involve the formation of a hemiacetal intermediate, followed by another protonation and elimination of a water molecule, and finally, attack by a second methanol molecule to yield the stable dimethyl acetal.

The primary advantages of using polymeric resins like Amberlyst-15 are their operational simplicity and environmental benefits. arkat-usa.org Since the catalyst is in a solid phase, it can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex aqueous workups and reducing waste streams. santiago-lab.com Furthermore, these catalysts can often be regenerated and reused multiple times, making the process more economical and sustainable. arkat-usa.orgresearchgate.net The general utility of Amberlyst-15 as a catalyst for the formation of dimethyl acetals from aldehydes is well-documented in chemical literature. arkat-usa.orgorganic-chemistry.org

Table 1: Characteristics of Amberlyst-15 as a Representative Polymeric Acid Resin

| Parameter | Description | Reference |

|---|---|---|

| Catalyst Type | Strongly acidic, macroreticular, sulfonic acid cation-exchange resin | arkat-usa.org |

| Polymer Matrix | Styrene-divinylbenzene copolymer | santiago-lab.com |

| Functional Group | -SO3H | arkat-usa.org |

| Primary Application | Heterogeneous acid catalysis, including esterification and acetalization | arkat-usa.orgresearchgate.net |

| Advantages | High activity, ease of separation, reusability, mild reaction conditions | arkat-usa.orgsantiago-lab.com |

Design and Application of Bifunctional Catalysts

The design of bifunctional catalysts offers a sophisticated approach to streamlining chemical processes by enabling multiple reaction steps to occur in a single pot. In the chemistry of furanic compounds, nanoporous aluminosilicate (B74896) materials have been engineered to act as efficient bifunctional catalysts for the synthesis and subsequent transformation of 3-Furaldehyde dimethyl acetal. acs.orgsouthwales.ac.uk

These materials are designed to possess specific acidic properties that catalyze both acetal formation and subsequent transacetalization reactions. cardiff.ac.uk A notable application is a "telescoped" reaction protocol where this compound is first generated in situ from 3-furaldehyde and methanol. acs.orgfigshare.com The mildly acidic sites on the aluminosilicate surface facilitate this initial acetalization. cardiff.ac.uk

Table 2: Performance of Nanoporous Aluminosilicate Catalyst in a Telescoped Reaction

| Catalyst | Reaction Step | Reactants | Key Finding | Reference |

|---|---|---|---|---|

| Al-13-(3.18) Aluminosilicate | 1. Acetalization | 3-Furaldehyde, Methanol | Efficiently catalyzes the formation of this compound in high yields and short reaction times. | acs.orgcardiff.ac.uk |

| 2. Transacetalization | This compound (in situ), Glycerol | Functions as a substrate for the subsequent conversion to cyclic acetals (dioxane and dioxolane products). | acs.orgcardiff.ac.uk |

Catalyst Reusability and Durability Studies

The economic viability and environmental footprint of a catalytic process are heavily dependent on the catalyst's reusability and durability. Solid catalysts developed for the synthesis of this compound are often designed with recyclability as a key performance indicator.

Studies on the nanoporous aluminosilicate materials used for the telescoped synthesis of furaldehyde acetals have confirmed their excellent stability. These catalysts are reported to be fully recyclable. acs.orgsouthwales.ac.uk Research has shown that after being recovered from a reaction mixture and regenerated through recalcination, the aluminosilicate catalyst can be reused with no significant loss in activity, affording similar yields of the desired acetal products. cardiff.ac.uk

Similarly, a defining characteristic of polymeric acid resins like Amberlyst-15 is their robustness and potential for reuse over many cycles. arkat-usa.org Their insolubility and physical stability allow for simple recovery by filtration and washing, after which they can be reintroduced into subsequent reaction batches. This durability is a critical advantage for industrial-scale applications. In related acetalization studies of furfural (B47365), other solid acid catalysts, such as sulfonic acid-functionalized MIL-101(Cr), have demonstrated the ability to be reused for up to ten consecutive runs while maintaining high catalytic activity. mdpi.com

Table 3: Summary of Catalyst Reusability Findings

| Catalyst Type | Reaction | Reusability Metric | Reference |

|---|---|---|---|

| Nanoporous Aluminosilicates | Acetalization / Transacetalization | Reported as "fully recyclable"; yields maintained after recovery and recalcination. | acs.orgcardiff.ac.uk |

| Polymeric Acid Resins (e.g., Amberlyst-15) | Acetalization | Generally known to be regenerable and reusable for multiple cycles. | arkat-usa.org |

| Sulfonic acid-functionalized MIL-101(Cr) | Furfural Acetalization | Maintained good catalytic activity after ten consecutive runs. | mdpi.com |

Applications of 3 Furaldehyde Dimethyl Acetal As a Building Block in Advanced Organic Synthesis

Precursor for Biofuel Additives and Sustainable Solvents

The pursuit of renewable energy sources has identified furan (B31954) derivatives as promising candidates for the development of next-generation biofuels and sustainable solvents. While direct research on 3-furaldehyde (B129913) dimethyl acetal (B89532) as a fuel additive is nascent, extensive studies on analogous furfural (B47365) acetals, such as furfural diethyl acetal and furfural dipropyl acetal, provide a strong indication of its potential. researchgate.netnih.gov The acetalization of furfural-based compounds enhances their stability and modifies their physical properties, making them more suitable for fuel applications.

The synthesis of these acetals is often achieved through the reaction of furfural with the corresponding alcohol in the presence of a catalyst. Various catalytic systems have been explored, including solid acid catalysts and microporous zeolites, which offer advantages in terms of reusability and environmental compatibility. researchgate.net For instance, the formation of furfural diethyl acetal can be efficiently catalyzed by a cation exchange resin. nih.gov

The resulting furfural acetals exhibit properties that are desirable for fuel additives, such as improved lubricity and cetane number in diesel blends. nih.gov These characteristics contribute to more efficient combustion and reduced engine wear. Furthermore, the biomass origin of 3-furaldehyde positions its derivatives as sustainable alternatives to petroleum-based additives, contributing to a circular economy and reduced carbon footprint. The development of efficient and scalable processes for the production of 3-furaldehyde dimethyl acetal and its subsequent conversion into fuel-grade additives represents a significant area of ongoing research. cardiff.ac.uk

Table 1: Catalytic Systems for Furfural Acetal Synthesis

| Catalyst Type | Example | Reactants | Product | Key Advantages |

| Cation Exchange Resin | Amberlyst-15 | Furfural, Ethanol (B145695) | Furfural Diethyl Acetal | High conversion, mild reaction conditions. nih.gov |

| Microporous Zeolites | H-USY (6) | Furfural, Ethanol | Furfural Diethyl Acetal | Reusable, good to admirable yield. researchgate.net |

| Nanoporous Aluminosilicates | Al-13-(3.18) | Furaldehyde, Methanol (B129727) | Furaldehyde Dimethyl Acetal | High yields, short reaction times. cardiff.ac.uk |

Synthesis of Highly Functionalized Aromatic and Heteroaromatic Scaffolds

One of the most powerful applications of this compound in organic synthesis is its use as a diene in the Diels-Alder reaction to construct complex polycyclic systems. The furan moiety can participate in [4+2] cycloadditions with various dienophiles, leading to the formation of oxabicyclic adducts that serve as versatile intermediates for the synthesis of aromatic and heteroaromatic compounds.

A notable challenge in utilizing furfural derivatives in Diels-Alder reactions is the electron-withdrawing nature of the aldehyde group, which deactivates the furan ring towards cycloaddition. nih.govorganicchemistrydata.org The protection of the aldehyde as a dimethyl acetal mitigates this issue by reducing its electron-withdrawing effect, thereby facilitating the desired reaction. organicchemistrydata.org

A compelling example is the intramolecular Diels-Alder (IMDA) reaction of allyl acetals of furfurals. nih.gov In this strategy, tethering an allyl group to the acetal moiety allows for an efficient intramolecular cycloaddition, overcoming the low reactivity of the furan ring. This approach provides access to highly functionalized oxanorbornene derivatives with excellent chemo-, regio-, and stereoselectivity. nih.gov These adducts can be further transformed into a variety of valuable aromatic and heteroaromatic scaffolds.

Table 2: Intramolecular Diels-Alder Reaction of a Furfural Allyl Acetal

| Starting Material | Reaction Conditions | Product | Yield | Selectivity |

| Furfural diallyl acetal | Catalytic trifluoroacetic acid (TFA), 100 °C, 24 h | Oxanorbornene derivative | 75-80% | 100% exo-stereoselective |

Data sourced from a study on the intramolecular Diels-Alder reaction of furfural allyl acetals. nih.gov

The resulting cycloadducts can undergo various transformations, such as ring-opening, aromatization, and functional group manipulations, to generate a diverse range of substituted benzenes, phenols, and other heteroaromatic systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org

Strategies for Carbonyl Protection in Complex Molecule Construction

In the intricate art of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. The aldehyde group is highly reactive towards a wide range of reagents, including nucleophiles and reducing agents. Therefore, its temporary masking is often necessary to perform chemical transformations on other parts of a complex molecule without unintended side reactions.

This compound serves as an excellent example of a protected carbonyl group. researchgate.netresearchgate.net Acetals are one of the most common and robust protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions. cardiff.ac.uk20.210.105 They are unreactive towards organometallic reagents (like Grignard and organolithium reagents), hydrides (such as lithium aluminum hydride and sodium borohydride), and many oxidizing agents. 20.210.105

The formation of the dimethyl acetal from 3-furaldehyde is typically achieved by treating the aldehyde with methanol in the presence of an acid catalyst. cardiff.ac.uk This reaction is reversible, and the aldehyde can be readily regenerated by hydrolysis with aqueous acid, often under mild conditions. 20.210.105 This ease of installation and removal, coupled with its inertness to a broad spectrum of reagents, makes the dimethyl acetal a strategic choice for protecting the formyl group of 3-furaldehyde during the construction of complex molecular architectures.

Table 3: Stability of Dimethyl Acetals Under Various Conditions

| Reagent/Condition | Stability of Dimethyl Acetal |

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile (deprotection) |

This protective strategy allows chemists to carry out a sequence of reactions on other parts of the molecule, secure in the knowledge that the aldehyde functionality will remain intact until it is needed in a later step of the synthesis.

Role in the Total Synthesis of Natural Products and Analogues

The structural motifs accessible from this compound make it a potentially valuable starting material in the total synthesis of natural products. While direct and explicit examples of the use of this compound in completed total syntheses are not extensively documented in readily available literature, the utility of furan-containing building blocks is well-established in this field. Furan derivatives are precursors to a wide array of carbocyclic and heterocyclic systems found in numerous natural products. mit.edu

The synthesis of the natural product Roseophilin, for instance, involves the construction of a furan ring as a key intermediate. organic-chemistry.org The strategic use of furan derivatives allows for the elaboration of the complex macrocyclic structure of the final molecule. Although this specific synthesis may not start with this compound, it highlights the importance of furan-based building blocks in accessing complex natural product scaffolds.

The Diels-Alder adducts derived from this compound, as discussed in section 6.2, are particularly promising intermediates for natural product synthesis. These oxabicyclic structures can be elaborated into the core skeletons of various terpenoids and alkaloids. The ability to generate multiple stereocenters in a single, highly controlled cycloaddition reaction is a significant advantage in the efficient construction of enantiomerically pure natural products.

Future applications in this area could see the direct incorporation of the 3-(dimethoxymethyl)furan moiety into synthetic routes towards complex targets. The protected aldehyde could be unmasked at a late stage to introduce a key functional group or to participate in a final ring-closing reaction. The versatility of this building block suggests that its application in the synthesis of natural products and their analogues is a promising and underexplored area of research.

Computational Chemistry and Theoretical Studies of 3 Furaldehyde Dimethyl Acetal Systems

Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes

There are no published studies that specifically apply quantum chemical calculations to elucidate the reaction mechanisms and energy landscapes involving 3-furaldehyde (B129913) dimethyl acetal (B89532). Such studies would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to map out the potential energy surface for reactions such as hydrolysis, oxidation, or participation in cycloadditions. This would provide valuable insights into the thermodynamics and kinetics of these processes, identifying the most probable reaction pathways and the stability of intermediates.

Molecular Modeling of Transition States and Activation Barriers

Detailed molecular modeling to identify the transition state structures and calculate the activation barriers for reactions of 3-furaldehyde dimethyl acetal has not been reported. This type of analysis is crucial for understanding the kinetics of a reaction. For instance, in the acid-catalyzed hydrolysis of the acetal, computational modeling could pinpoint the geometry of the transition state during the protonation step and the subsequent loss of methanol (B129727), as well as quantify the energy required to overcome these barriers. Without dedicated research, any discussion of these parameters would be purely hypothetical.

Prediction of Regio- and Diastereoselectivity in Complex Reactions

Computational methods are powerful tools for predicting the regio- and diastereoselectivity of reactions involving complex molecules. In the case of this compound, if it were to participate in reactions such as Diels-Alder or aldol (B89426) reactions, computational modeling could predict which isomers are likely to form. This is achieved by comparing the energies of the different possible transition states leading to the various products. However, no studies have been published that perform such predictive analyses for this specific compound.

Elucidation of Structure-Reactivity Relationships through Computational Methods

The relationship between the structure of this compound and its chemical reactivity is an area that could be significantly illuminated by computational methods. For example, calculations could quantify the electronic effects of the furan (B31954) ring and the dimethyl acetal group on the reactivity of different parts of the molecule. This could involve analyzing molecular orbitals, electrostatic potential maps, and various calculated descriptors. Unfortunately, the scientific literature does not currently contain any such computational elucidation of the structure-reactivity relationships for this compound.

Advanced Analytical Methodologies for Research on 3 Furaldehyde Dimethyl Acetal

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 3-Furaldehyde (B129913) dimethyl acetal (B89532). These techniques probe the molecular structure at the atomic level, providing detailed information about connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Furaldehyde dimethyl acetal. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR: Proton NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would exhibit distinct signals for the furan (B31954) ring protons, the acetal proton (CH(OCH₃)₂), and the methoxy (OCH₃) protons. The chemical shift of the acetal proton is significantly upfield compared to the aldehyde proton of the parent 3-Furaldehyde researchgate.net.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the furan ring carbons, the acetal carbon, and the methoxy carbons. clockss.orgmdpi.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings within the furan ring, while HSQC correlates directly bonded proton and carbon atoms, confirming assignments made in the 1D spectra.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Furan C2-H | ~7.5 | ~143 |

| Furan C4-H | ~6.5 | ~110 |

| Furan C5-H | ~7.4 | ~144 |

| Acetal CH | ~5.4 | ~98-103 |

| Methoxy OCH₃ | ~3.3 (singlet, 6H) | ~53-55 |

| Furan C3 | - | ~125-128 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a primary tool for identifying compounds in a mixture.

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation patterns would include the loss of a methoxy group (-•OCH₃) to form a stable oxonium ion, which is a characteristic fragmentation for acetals. Further fragmentation of the furan ring would also be observed.

Tandem Mass Spectrometry (MS/MS): MS/MS provides even greater structural detail by isolating a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation. This process helps to confirm the structure of the initial ion and can be used to differentiate between isomers that might produce similar initial mass spectra. researchgate.netmdpi.comnih.govnih.gov This technique is particularly valuable for identifying trace-level components in complex matrices. researchgate.netmdpi.comnih.govnih.gov

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 142 | [C₇H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 111 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 81 | [M - OCH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde |

| 67 | [C₄H₃O]⁺ | Furyl cation |

Chromatographic Techniques for Reaction Monitoring and Product Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research on this compound, chromatographic methods are essential for monitoring the progress of a chemical reaction, separating the product from reactants and byproducts, and performing accurate quantification.

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

GC-FID: Coupling GC with a Flame Ionization Detector (FID) is a robust method for quantification. The FID response is proportional to the mass of carbon atoms, making it a reliable tool for determining the concentration of this compound in a sample when calibrated with appropriate standards.

GC-MS: The combination of Gas Chromatography with Mass Spectrometry is the gold standard for the identification and quantification of volatile compounds in complex mixtures. researchgate.netrestek.com The GC separates the components, and the MS provides mass spectra for each, allowing for positive identification by comparing the spectra to libraries or known standards. restek.comgcms.cz This is particularly useful for analyzing crude reaction mixtures or identifying unknown impurities. researchgate.netrestek.com A common column choice for separating furan derivatives is a mid-polarity column like a HP-5MS. mdpi.comnih.gov

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 35-50°C, ramp to 200-250°C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| MS Source Temp | ~200-230 °C |

High-Performance Liquid Chromatography (HPLC) is used to separate components of a mixture in the liquid phase. It is advantageous for analyzing less volatile compounds or thermally sensitive molecules that may degrade under GC conditions. nih.gov In the context of this compound synthesis, HPLC can be used to monitor the disappearance of the starting aldehyde and the appearance of the acetal product, as well as any non-volatile byproducts.

A common setup involves a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a water/organic solvent gradient (e.g., water/methanol (B129727) or water/acetonitrile). nih.govsielc.comsielc.com A Diode Array Detector (DAD) is often used to monitor the eluent, providing UV-Vis spectra that can help identify the different components based on their chromophores. nih.gov

For exceptionally complex samples where standard GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. chemistry-matters.comazom.comresearchgate.net This technique uses two columns with different stationary phases connected by a modulator. wikipedia.orgshimadzu.com

The entire sample is subjected to separation in both dimensions, creating a highly detailed two-dimensional chromatogram. azom.comresearchgate.net This allows for the separation of co-eluting peaks from a one-dimensional GC analysis. researchgate.net In research involving this compound, GCxGC would be invaluable for analyzing its presence in complex matrices like biofuels, environmental samples, or food and flavor extracts, where hundreds or thousands of compounds may be present. wikipedia.org The structured nature of the GCxGC chromatogram, where chemically similar compounds appear in the same region of the 2D plot, also aids in the identification of unknown substances. azom.com

In-Situ and Operando Spectroscopic Techniques for Mechanistic Insights

To understand the formation, transformation, and reaction mechanisms of this compound, advanced analytical techniques that monitor the reaction in real-time are indispensable. In-situ (in the reaction mixture) and operando (while the reaction is running) spectroscopic methods provide a direct window into the dynamic chemical environment, allowing for the identification of transient intermediates, the determination of kinetic parameters, and the elucidation of catalyst behavior.

Time-resolved infrared (IR) and Raman spectroscopy are particularly powerful for studying reactions involving this compound. induspublishers.com These vibrational spectroscopy techniques can track the key functional groups involved in its synthesis—the acetalization of 3-furaldehyde. During the reaction, the distinct carbonyl (C=O) stretching vibration of the aldehyde (typically in the 1660-1770 cm⁻¹ region) can be monitored. libretexts.org As the reaction progresses, the intensity of this C=O peak decreases, while new peaks corresponding to the C-O stretching vibrations of the acetal group appear. This allows for real-time tracking of reactant consumption and product formation, providing crucial data for kinetic modeling.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool. By conducting the reaction directly within an NMR tube, researchers can monitor the changes in the chemical environment of specific protons and carbon atoms. For the acetalization of 3-furaldehyde, ¹H-NMR spectroscopy can follow the disappearance of the characteristic aldehyde proton signal (around 9-10 δ) and the appearance of the methoxy group protons and the acetal C-H proton signals. pressbooks.pub This technique is exceptionally useful for identifying intermediate species, such as the hemiacetal, which exists in equilibrium during the reaction. masterorganicchemistry.comlibretexts.org Observing the formation and consumption of the hemiacetal provides direct evidence for the stepwise reaction mechanism. chemistrysteps.com

These advanced spectroscopic methods enable a comprehensive understanding of the reaction dynamics, catalyst function, and pathway selectivity, which is essential for optimizing the synthesis and subsequent reactions of this compound.

| Technique | Parameter Monitored | Mechanistic Insights for this compound Reactions |

|---|---|---|

| In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational bands of functional groups (e.g., C=O of aldehyde, C-O of acetal). | Real-time reaction kinetics, catalyst surface interactions, detection of reaction initiation and completion. |

| Operando Raman Spectroscopy | Changes in molecular vibrations, particularly for reactions in aqueous media or with solid catalysts. | Structural changes of catalysts under reaction conditions, identification of surface-adsorbed species, phase transformations. |

| In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of specific nuclei (¹H, ¹³C). | Identification of transient intermediates (e.g., hemiacetal), determination of reaction pathways, quantification of species in equilibrium. mdpi.com |

Derivatization Strategies for Enhanced Analytical Resolution

The analysis of furanic compounds, including 3-furaldehyde (the precursor to the dimethyl acetal) and the acetal itself, often relies on gas chromatography (GC) coupled with mass spectrometry (MS). However, the direct analysis of these compounds can be challenging due to factors like polarity and thermal instability, which can lead to poor peak shape and inaccurate quantification. researchgate.net Derivatization is a chemical modification strategy used to convert the analyte into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity. researchgate.net

A primary strategy for enhancing the analytical resolution of 3-furaldehyde involves targeting its carbonyl group. One of the most effective reagents for this purpose is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA). nih.gov PFBHA reacts with the aldehyde functional group to form a stable oxime derivative. researchgate.netmdpi.com This process offers several advantages:

Increased Volatility: The resulting PFBHA-oxime is significantly more volatile than the original aldehyde, leading to sharper peaks and better separation in GC.

Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection (ECD), a highly sensitive GC detector. It also provides a characteristic mass fragmentation pattern in MS.

Improved Stability: The oxime derivative is more thermally stable, preventing degradation in the hot GC injector port.

The derivatization is typically performed by mixing the sample containing the furaldehyde with a PFBHA solution and heating it for a short period. nih.gov The resulting oximes are then extracted into an organic solvent for GC-MS analysis. This approach allows for the reliable quantification of 3-furaldehyde at trace levels in complex matrices. While this compound itself does not have a carbonyl group to derivatize with PFBHA, this method is crucial for studying its hydrolysis back to the aldehyde or for quantifying residual aldehyde precursor.

Another general derivatization approach that can be applied to related furanic compounds with hydroxyl or carboxylic acid groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility for GC analysis. nih.gov

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Enhancement |

|---|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) | Aldehyde (Carbonyl) | PFBHA-oxime | Increases volatility and thermal stability; enhances sensitivity for GC-ECD and GC-MS. nih.govmdpi.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl | Trimethylsilyl (TMS) ether/ester | Reduces polarity and increases volatility for improved GC peak shape and resolution. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde (Carbonyl) | DNPH-hydrazone | Forms a stable, colored derivative suitable for HPLC-UV analysis. nih.gov |

Future Research Directions and Perspectives on 3 Furaldehyde Dimethyl Acetal

Development of Next-Generation Sustainable Synthetic Routes

The future of 3-Furaldehyde (B129913) dimethyl acetal (B89532) synthesis lies in the development of environmentally benign and economically viable pathways, starting from raw lignocellulosic biomass. mdpi.com Research will likely prioritize the direct, high-yield conversion of xylose and other pentose (B10789219) sugars, found in hemicellulose, to 3-furaldehyde, thereby minimizing intermediate separation steps. rsc.org A key challenge is preventing the formation of humin polymers, which are common byproducts in acidic dehydration of sugars. researchgate.net

Future synthetic strategies are expected to incorporate:

Green Solvents: Moving away from conventional volatile organic compounds towards greener alternatives like ionic liquids, supercritical fluids, or biphasic solvent systems. Biphasic systems, for instance, can facilitate the in-situ extraction of the furan (B31954) product, protecting it from degradation and simplifying purification. researchgate.net

Solid Acid Catalysts: Replacing corrosive and difficult-to-recycle homogeneous mineral acids with recyclable solid acid catalysts for the acetalization step. cardiff.ac.uk Materials like zeolites, functionalized mesoporous silica, and ion-exchange resins offer high stability, tunable acidity, and ease of separation, aligning with the principles of green chemistry.

Exploration of Novel Catalytic Paradigms for Enhanced Selectivity

Achieving high selectivity in both the formation of the furan ring and its subsequent functionalization is paramount. The great reactivity of furans can lead to significant byproduct formation, making catalyst design a critical area of research. mdpi.com The next generation of catalysts will need to be precisely engineered to control reaction pathways at a molecular level.

Promising areas for catalytic innovation include:

Multifunctional Catalysts: Designing catalysts that possess both Lewis and Brønsted acid sites to facilitate multiple reaction steps, such as sugar isomerization and dehydration, in a single pot. frontiersin.org This approach improves process efficiency and reduces waste.

Nanocatalysis: Utilizing nanoparticles, such as gold supported on metal oxides, which have demonstrated high activity and selectivity in furan oxidation and other transformations under mild conditions. researchgate.net Their high surface-area-to-volume ratio provides a greater number of active sites.

Biocatalysis: Exploring the use of enzymes for the synthesis and modification of furan compounds. Biocatalysts offer unparalleled selectivity under mild aqueous conditions but often face challenges related to stability and cost, which future research aims to overcome.

| Catalyst Type | Potential Advantages | Key Research Focus | Illustrative Reaction Step |

|---|---|---|---|

| Functionalized Mesoporous Silicas (e.g., Zr-KIT-6) | High surface area, tunable acidity, good thermal stability. frontiersin.org | Optimizing pore structure and acid site density for reactant accessibility and selectivity. | Glucose dehydration to HMF (analogous to xylose dehydration). frontiersin.org |

| Metal-Organic Frameworks (MOFs) | Highly ordered porous structure, well-defined active sites, potential for photocatalysis. acs.org | Improving stability in reaction media and developing MOFs with dual catalytic functions. | Photocatalytic oxidation of furan derivatives. acs.org |

| Heteropolyacids (HPAs) | Strong Brønsted acidity, potential for bifunctional (Lewis-Brønsted) character. frontiersin.org | Immobilization on stable supports to prevent leaching and improve recyclability. frontiersin.org | Cellulose conversion to levulinic acid (demonstrates acidity for biomass conversion). frontiersin.org |

| Enzymes (e.g., Lipases, Oxidoreductases) | Exceptional chemo-, regio-, and stereoselectivity; mild reaction conditions. | Enzyme immobilization, protein engineering for enhanced stability and broader substrate scope. | Chemoenzymatic synthesis of furan-based chiral building blocks. mdpi.com |

Diversification of Reactivity Profiles for New Chemical Transformations

While the dimethyl acetal group is primarily used for protection, future research will explore its potential to actively participate in or direct subsequent reactions. The goal is to expand the synthetic utility of this compound beyond a passive intermediate into a versatile C5 building block.

Future avenues of investigation include:

Diels-Alder Reactions: Investigating intramolecular Diels-Alder reactions where the acetal might be part of a tether connecting the furan (diene) to the dienophile, allowing for the stereoselective synthesis of complex oxanorbornene derivatives. nih.govrsc.org

C-H Bond Functionalization: Exploring the use of the acetal as a directing group to achieve regioselective C-H activation and functionalization at other positions on the furan ring, opening pathways to novel substituted furans.

Ring-Opening and Rearrangement: Developing catalytic methods to selectively open the furan ring to produce valuable linear aliphatic compounds, or to induce rearrangements into other heterocyclic systems. jmchemsci.com

Electrocatalytic Conversions: Utilizing renewable electricity to drive oxidation or reduction reactions of the furan core, which can offer alternative reaction pathways with high selectivity and avoid the use of harsh chemical oxidants or reductants. rsc.orgrsc.org

Advanced Integrated Approaches for Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for the rational design of next-generation catalysts and processes. Future research will increasingly rely on a synergistic combination of advanced computational and experimental techniques to probe the intricate pathways of furan synthesis and conversion. rsc.org

Key methodologies will include:

Computational Chemistry: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, calculate transition state energies, and predict catalyst behavior. researchgate.networldscientific.com This can elucidate the role of different active sites and guide the design of more selective catalysts.

In-situ Spectroscopy: Using techniques like Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS), in-situ NMR, and Raman spectroscopy to monitor reactions in real-time. researchgate.netrsc.org This allows for the identification of transient intermediates and the elucidation of kinetic profiles, providing direct evidence for proposed mechanisms.

This integrated approach will accelerate the development cycle, moving from catalyst conception to optimized performance with greater speed and precision.

Implementation in Continuous Flow and Microreactor Systems for Scalable Production

To transition from laboratory-scale synthesis to industrial production, process intensification through continuous flow chemistry is critical. acs.orgnih.gov Microreactors and continuous flow systems offer significant advantages over traditional batch reactors for the synthesis of furan derivatives. researchgate.netkrishisanskriti.org

The benefits driving this shift include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for precise temperature control and efficient mixing, which is crucial for managing the often exothermic and rapid reactions in furan chemistry. udel.edumdpi.com This minimizes byproduct formation and improves safety. researchgate.net

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry enables the fine-tuning of reaction conditions to maximize the yield of the desired product. udel.edu

Scalability and Safety: Scaling up production is achieved by "numbering up" (running multiple reactors in parallel) rather than increasing the reactor volume, which avoids the safety and heat transfer issues associated with large batch reactors. mdpi.com The small hold-up volume in flow reactors also inherently minimizes risks. researchgate.net